![molecular formula C14H19NO B1610975 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3804-68-0](/img/structure/B1610975.png)

8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

描述

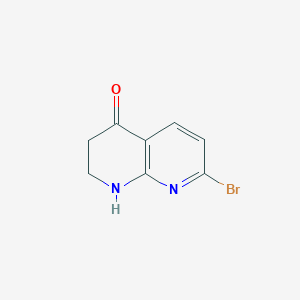

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of this family .

Synthesis Analysis

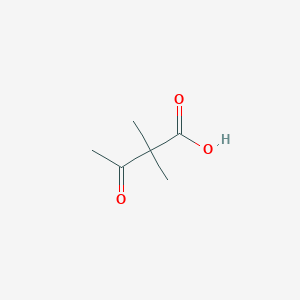

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

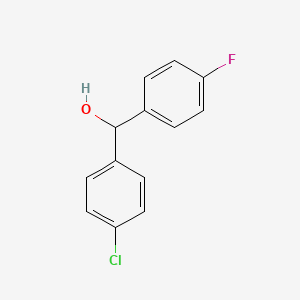

The molecular formula of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is C14H19NO . Its molecular weight is 217.312 g/mol . The IUPAC name for this compound is (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol .Chemical Reactions Analysis

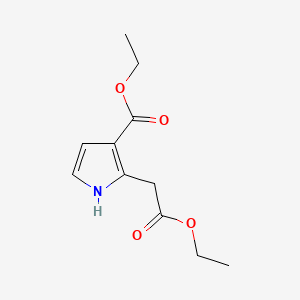

The chemical reactions involved in the synthesis of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” are complex and involve several steps . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is a liquid . The compound has a density of 1.11 .科学研究应用

Structural Analysis and Crystallography

- Structural Properties : The crystal structures of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol isomers exhibit a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. These compounds demonstrate how the benzyl groups' orientations contribute to the asymmetry and mirror symmetry in their respective isomers. This intricate structure is further stabilized by intermolecular O-H...N hydrogen bonds forming parallel chains in the crystal structures (Zheng et al., 2004).

- Crystallographic Insights : The compounds like 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones are studied for their crystallographic characteristics, revealing details about their hydrogen bonding, π-π interactions, and conformational states, which are crucial for understanding the molecular geometry and stability (Brzezinski et al., 2013).

Synthesis and Catalytic Applications

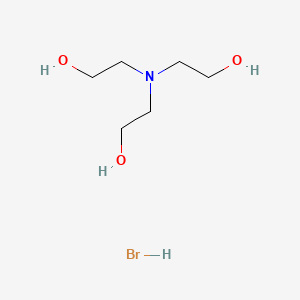

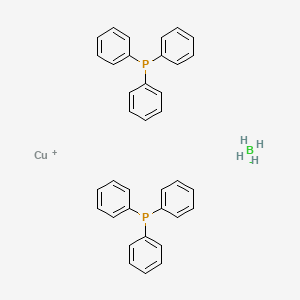

- Catalytic Framework : 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues are identified as efficient catalysts for alcohol oxidation, using molecular oxygen from ambient air and copper cocatalysts at room temperature. This discovery opens up new pathways for utilizing these compounds in catalytic processes, especially in the synthesis of ketones from secondary alcohols (Toda et al., 2023).

- Synthetic Methodologies : Research on 8-azabicyclo[3.2.1]octane scaffold reveals its central role in the family of tropane alkaloids, prompting extensive studies on stereochemical synthetic methodologies for this compound. The compound's significance in pharmacology drives continuous interest and advancements in the field of organic synthesis (Rodríguez et al., 2021).

Pharmacological and Chemical Interactions

- NK1 Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers are explored for their potential as NK1 receptor antagonists. These compounds exhibit promising pharmacological properties, opening up avenues for further exploration in the realm of neurokinin receptor antagonism (Huscroft et al., 2006).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGIBWAPOFRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563740 | |

| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

CAS RN |

3804-68-0 | |

| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)

![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)